molecular formula C4H4N4O2S B7797308 6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one

6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one

Cat. No.: B7797308
M. Wt: 172.17 g/mol
InChI Key: UOWCFGBLAMCSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” involves specific reaction conditions and reagents. The detailed synthetic route typically includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest yield and purity of the compound.

    Catalysts and Reagents: Specific catalysts and reagents are used to facilitate the chemical reactions required to form the compound. These may include acids, bases, oxidizing agents, and reducing agents.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: The use of large-scale reactors to carry out the chemical reactions under controlled conditions.

    Purification Processes: Advanced purification processes, such as distillation, crystallization, and chromatography, are employed to isolate and purify the compound.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reducing Agents: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of industrial chemicals.

Mechanism of Action

The mechanism of action of compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

    Compound A: Similar in structure but differs in the presence of an additional functional group.

    Compound B: Shares a similar core structure but has different substituents.

    Compound C: Structurally related but with variations in the side chains.

Uniqueness: Compound “6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one” is unique due to its specific structural features and the resulting chemical and biological properties

Properties

IUPAC Name

6-amino-5-nitroso-2-sulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O2S/c5-2-1(8-10)3(9)7-4(11)6-2/h(H4,5,6,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWCFGBLAMCSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=NC1=O)S)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(=C(NC(=NC1=O)S)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.